Product packaging for Fluorescein-5-thiosemicarbazide(Cat. No.:CAS No. 76863-28-0)

Fluorescein-5-thiosemicarbazide

Cat. No.: B1364854
CAS No.: 76863-28-0
M. Wt: 421.4 g/mol
InChI Key: MEUCHQDLZYLNQY-UHFFFAOYSA-N
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Description

Fluorescein-5-thiosemicarbazide (FTSC) is a derivative of the well-known fluorophore, fluorescein (B123965). It is distinguished by the presence of a thiosemicarbazide (B42300) group, which provides it with specific reactive properties crucial for its function in biochemical analysis. This amine-containing, water-soluble compound serves as a fluorescent label that can be coupled to various molecules, facilitating their detection and visualization in biological systems. adipogen.comchemodex.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 76863-28-0 adipogen.comchemodex.comsigmaaldrich.com
Molecular Formula C₂₁H₁₅N₃O₅S adipogen.comchemodex.com
Molecular Weight 421.43 g/mol adipogen.comchemodex.comsigmaaldrich.com
Appearance Orange to brown powder adipogen.comchemodex.com
Solubility Soluble in water, DMF, DMSO adipogen.comchemodex.com
Excitation Wavelength (λex) 492 nm (in 0.1 M Tris pH 9.0) adipogen.comchemodex.comsigmaaldrich.com
Emission Wavelength (λem) 516 nm (in 0.1 M Tris pH 9.0) adipogen.comchemodex.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O5S B1364854 Fluorescein-5-thiosemicarbazide CAS No. 76863-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCHQDLZYLNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397968
Record name Fluorescein-5-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76863-28-0
Record name Fluorescein-5-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies of Fluorescein 5 Thiosemicarbazide for Research Applications

Synthetic Pathways and Methodological Considerations

The primary synthesis of Fluorescein-5-thiosemicarbazide involves the reaction of fluorescein (B123965) isothiocyanate (FITC) with a hydrazine (B178648) derivative. Specifically, the isothiocyanate group of FITC reacts with thiosemicarbazide (B42300) to form the FTSC molecule. This reaction is a standard method for producing amine-reactive fluorescent probes. The thiosemicarbazide provides a nucleophilic amine that attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable thiourea (B124793) linkage.

Methodological considerations for this synthesis focus on achieving high purity and yield. The reaction conditions, such as solvent and temperature, are optimized to ensure the specific and efficient conjugation of the thiosemicarbazide to the fluorescein backbone. Purification of the final product is often accomplished through chromatographic techniques to remove any unreacted starting materials and by-products. The identity and purity of the synthesized FTSC can be confirmed using methods like ¹H-NMR spectroscopy. adipogen.com

Functionalization and Structural Modification for Enhanced Research Utility

The true power of FTSC in research lies in its capacity for further functionalization and structural modification. The thiosemicarbazide moiety serves as a versatile handle for a variety of chemical transformations, enabling the creation of specialized probes and conjugates.

Development of Hybrid Fluorescent Probes and Conjugates

The thiosemicarbazide group of FTSC has an intrinsic reactivity towards aldehyde and ketone groups, forming stable thiosemicarbazone linkages. sigmaaldrich.com This chemoselective ligation is fundamental to its use in developing hybrid fluorescent probes. For instance, FTSC is widely used to label biomolecules that either naturally contain or can be modified to contain aldehyde or ketone functionalities.

A significant application is in the field of glycobiology. Researchers have developed methods to metabolically engineer living cells with unnatural sugars containing ketone groups. nih.gov These keto groups, expressed on cell surface glycoproteins, can then be specifically targeted and labeled with FTSC. nih.gov This allows for the direct imaging and quantification of specific glycoprotein (B1211001) populations, such as mucin-type O-linked glycoproteins, on living cells. nih.gov The resulting FTSC conjugates exhibit fluorescence spectra very similar to FITC, ensuring compatibility with standard fluorescence-based instrumentation. nih.gov

The stability of the formed hydrazone linkage can be further enhanced by reduction with agents like sodium borohydride (B1222165) (NaBH4) to form a more stable amine derivative. adipogen.comanaspec.com This strategy has been employed to create a wide variety of fluorescently labeled biomolecules, including immunoglobulins, enzymes like L-aspartase-a-decarboxylase, and polysaccharides. anaspec.comeurogentec.comcaymanchem.com

Table 1: Examples of FTSC-Based Hybrid Probes and Conjugates

Target Molecule/System Application Research Finding Citation
Mucin-type O-linked glycoproteins Imaging glycoproteins in living cells FTSC allows for direct visualization and has been applied to study expression in CHO and HeLa cells. nih.gov
Polysaccharides Imaging polysaccharide transport A one-pot labeling method was developed for tracking polysaccharides in living cells. caymanchem.com
Sialylated glycoproteins Quantifying cell surface expression An efficient method for selective imaging and quantification on living cells was established. caymanchem.com
Protein Carbonyls Detection in biological samples FTSC is used as a probe to assay for protein carbonylation, an indicator of oxidative stress. caymanchem.comchemodex.com

Chemo-Selective Functionalization of Thiosemicarbazide Moiety

The thiosemicarbazide moiety (R-NH-C(S)-NHNH₂) of FTSC is rich in reactive sites, allowing for chemo-selective functionalization beyond simple conjugation to carbonyls. The terminal amine and the sulfur atom are key sites for derivatization.

Thiosemicarbazones, formed from the reaction of thiosemicarbazides with carbonyl compounds, are excellent ligands for metal ions due to the presence of nitrogen and sulfur donor atoms. preprints.orgrsc.org This property has been exploited to create novel chemosensors. By designing thiosemicarbazone derivatives that exhibit changes in their fluorescence upon metal binding, selective and sensitive sensors for ions like Zn²⁺ have been developed. rsc.org While not directly starting from FTSC, these studies demonstrate the potential of the thiosemicarbazone scaffold, which is readily formed from FTSC, in metal ion sensing. rsc.org

Furthermore, the general class of thiosemicarbazones can be synthesized in a modular fashion, allowing for the introduction of various substituents on the nitrogen atoms (N1 and N4) of the thiosemicarbazide backbone. preprints.orgmdpi.com This modularity allows for the synthesis of a vast library of derivatives with tailored properties, such as altered solubility, specific binding affinities, or additional reactive groups for further conjugation. mdpi.com For example, functional groups can be introduced at the N4 position to create conjugates with amino acids, or to introduce anchoring groups for immobilization on surfaces. mdpi.com

Integration into Polymeric and Nanostructured Systems

The reactivity of FTSC makes it an ideal candidate for integration into larger systems like polymers and nanoparticles, creating functionalized materials for a range of applications, including targeted drug delivery and advanced sensing platforms.

FTSC has been used as a fluorescent labeling reagent for chondroitin (B13769445) sulfate (B86663) nanogels, which have applications in cell-specific drug delivery. sigmaaldrich.comsigmaaldrich.com The fluorescent tag allows for the tracking and visualization of these nanogels within biological systems. The covalent attachment of FTSC to these nanostructures is crucial for stability and ensures that the fluorescent signal remains associated with the carrier.

The principles of functionalizing nanoparticles with thiosemicarbazone-based ligands are well-established. preprints.orgpreprints.org These strategies often involve creating thiosemicarbazone derivatives with specific anchoring groups, such as phosphonic acids, which can then be covalently bound to the surface of nanoparticles like titanium dioxide (TiO₂). mdpi.com By applying this concept, FTSC could be first converted to a thiosemicarbazone with a suitable linker and anchor group, enabling its stable immobilization onto various nanoparticle surfaces. This creates fluorescently-labeled nanoparticles that can be used for imaging, sensing, or as traceable drug delivery vehicles. The covalent linkage is superior to non-covalent adsorption, providing much greater stability for the functionalized nanoparticles. preprints.orgpreprints.org

Fundamental Chemical Reactivity and Bioconjugation Mechanisms for Research Probes

Nucleophilic Reactivity of the Thiosemicarbazide (B42300) Group

The reactive core of FTSC is the thiosemicarbazide moiety (-NH-NH-C(=S)-NH-), a polyfunctional group with multiple nucleophilic centers. The nucleophilicity of this group is crucial for its conjugation reactions. The terminal hydrazinyl nitrogen atom (N-1) is the primary nucleophilic site. Its reactivity is enhanced by the "alpha effect," where the adjacent nitrogen atom with its lone pair of electrons increases the nucleophilicity of the attacking nitrogen.

Condensation Reactions with Carbonyl Functionalities (Aldehydes and Ketones)

The hallmark reaction of FTSC is its condensation with aldehydes and ketones to form a thiosemicarbazone, a type of hydrazone. researchgate.net This reaction is a cornerstone of bioconjugation strategies aimed at labeling molecules that either naturally possess or can be chemically modified to contain a carbonyl group.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The process is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in a thiosemicarbazone linkage. nih.gov

The stability of the resulting thiosemicarbazone is a key advantage for its use in bioconjugation. Thiosemicarbazones are generally more stable than the corresponding hydrazones derived from simple hydrazines. This increased stability can be attributed to the delocalization of electrons involving the C=N double bond and the adjacent thiocarbonyl group. Studies have shown that thiosemicarbazone conjugates can exhibit good stability under various conditions. researchgate.netacs.orgnih.gov For instance, FTSC-labeled oligosaccharides have demonstrated desirable stability for cellular imaging studies. researchgate.net However, it has been noted that hydrazones formed with aldehydes can be somewhat less stable than those formed with ketones, though the reaction with aldehydes may be faster. eurogentec.com

The reaction conditions, particularly pH, can influence the rate and efficiency of thiosemicarbazone formation. Acid catalysis facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

While the thiosemicarbazone linkage is relatively stable, its stability can be further enhanced through reduction. This is commonly achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). adipogen.comnih.gov The reduction converts the C=N double bond of the thiosemicarbazone to a more stable single C-N bond, forming a stable secondary amine linkage. adipogen.comnih.gov

The mechanism of reduction by sodium borohydride involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond. youtube.comlibretexts.orgmasterorganicchemistry.com This is followed by protonation of the resulting anion by the solvent (e.g., water or alcohol) to yield the final, stable conjugate. youtube.comlibretexts.org This reductive amination step is a common strategy to create robustly labeled biomolecules for long-term studies. nih.gov

Table 1: Reaction Steps for FTSC Conjugation and Stabilization

Step Reactants Product Bond Formed/Modified Reagents
1. Condensation FTSC + Aldehyde/Ketone Thiosemicarbazone C=N (Hydrazone) Mildly acidic conditions

| 2. Reduction | Thiosemicarbazone | Stable Amine Conjugate | C-N (Single Bond) | Sodium Borohydride (NaBH₄) |

Specificity and Selectivity in Bioconjugation Architectures

A significant advantage of FTSC as a labeling reagent is its high specificity and selectivity for carbonyl groups in complex biological environments. sigmaaldrich.com This chemoselectivity allows for the targeted labeling of specific biomolecules with minimal off-target reactions.

The thiosemicarbazide group reacts preferentially with aldehydes and ketones over other functional groups commonly found in biomolecules, such as amines, alcohols, and carboxylic acids, under physiological conditions. researchgate.netnih.gov This selectivity is crucial for minimizing background fluorescence and ensuring that the fluorescent signal originates from the intended target.

This high degree of selectivity has enabled the use of FTSC in a wide range of bioconjugation applications:

Labeling of Glycoproteins: FTSC is used to label glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups. researchgate.netadipogen.comnih.govcaymanchem.com For example, sialic acid residues on cell surface glycoproteins can be mildly oxidized with periodate (B1199274) to create aldehydes, which are then specifically targeted by FTSC for fluorescent labeling. adipogen.comcaymanchem.com This allows for the visualization and quantification of cell-surface glycosylation. researchgate.netnih.gov

Labeling of Polysaccharides: The reducing ends of polysaccharides contain an aldehyde group that can be directly labeled with FTSC. nih.govsigmaaldrich.comcaymanchem.com This has been employed to image the transport and localization of polysaccharides within living cells. nih.gov

Detection of Carbonylated Proteins: Protein carbonylation is a marker of oxidative stress. FTSC can be used to detect and quantify carbonylated proteins, as the carbonyl groups introduced into the protein side chains (e.g., on proline, arginine, lysine, and threonine residues) serve as reactive handles for FTSC conjugation. medchemexpress.comabcam.comchemodex.com

Table 2: Examples of Biomolecules Labeled with Fluorescein-5-thiosemicarbazide

Biomolecule Class Specific Target Purpose of Labeling
Glycoproteins Oxidized Sialic Acids Imaging cell-surface glycosylation researchgate.netnih.gov
Polysaccharides Reducing End Aldehydes Tracking polysaccharide transport in cells nih.gov
Proteins Carbonyl Groups Detecting oxidative stress abcam.comchemodex.com

| Glycated Proteins | Amadori Products | Studying protein glycation |

Applications in Advanced Biological and Biochemical Research Methodologies

Protein Carbonylation Research

Protein carbonylation is a hallmark of oxidative stress and is implicated in aging and various diseases. FTSC provides a robust method for detecting and quantifying this irreversible protein modification.

Fluorescein-5-thiosemicarbazide serves as a key reagent for the fluorescent labeling of protein carbonyl groups. springernature.com The thiosemicarbazide (B42300) moiety of FTSC reacts specifically with the carbonyl groups (aldehydes and ketones) introduced into proteins through oxidative damage, forming a stable thiosemicarbazone conjugate. springernature.com This reaction allows for the direct visualization and quantification of oxidized proteins. The resulting fluorescently tagged proteins can be detected using various techniques, including fluorometry and gel electrophoresis. springernature.com For instance, after labeling, oxidized proteins can be separated on polyacrylamide gels and visualized as distinct fluorescent bands. springernature.com This method provides a sensitive means to assess the extent of protein oxidation in biological samples. springernature.com

A common application involves the use of FTSC to tag carbonylated proteins in complex mixtures, such as blood plasma. caymanchem.com This enables researchers to study the relationship between oxidative protein damage and various pathological conditions. caymanchem.com

The specific labeling of carbonylated proteins by FTSC is a cornerstone of redox proteomics, a field focused on the comprehensive analysis of protein modifications induced by reactive oxygen species. By tagging the "carbonylome" – the complete set of carbonylated proteins in a cell or tissue – researchers can identify specific proteins that are susceptible to oxidative damage. nih.gov

This approach has been successfully applied to study protein carbonylation in various biological contexts, such as natural leaf senescence in plants. caymanchem.com In these studies, FTSC labeling, coupled with techniques like two-dimensional gel electrophoresis and mass spectrometry, allows for the identification of individual carbonylated proteins, providing insights into the specific cellular pathways affected by oxidative stress.

While FTSC is a widely used reagent for protein carbonyl detection, other fluorescent probes, such as Rhodamine B hydrazide (RBH), have been developed for similar purposes. Comparative studies have highlighted the distinct advantages and limitations of each method.

A key study demonstrated that an assay based on RBH offers significantly higher sensitivity and a much shorter reaction time compared to the FTSC-based method. nih.govnih.gov The RBH assay was found to have a protein carbonyl group detection sensitivity limit as low as 0.4 pmol, with a reaction incubation time of just one hour. nih.govnih.gov In contrast, the FTSC-based assay requires a longer incubation period and a larger quantity of protein for effective detection. nih.govnih.gov

Interactive Table: Comparison of FTSC and RBH-based Assays for Protein Carbonylation

FeatureThis compound (FTSC) AssayRhodamine B Hydrazide (RBH) Assay
Reaction Incubation Time 24 hours1 hour
Required Protein Quantity ~2.5 mg~2.5 µg
Detection Sensitivity LowerHigher (up to 8500-fold greater cumulative and functional sensitivity)
Interference from Heme Proteins Potential for interferenceNo interference from hemoglobin and cytochrome c
Fluorescence Excitation/Emission ~495 nm / ~517 nm caymanchem.com~560 nm / ~585 nm nih.gov

These findings suggest that while FTSC is a valuable tool, the choice of fluorescent probe may depend on the specific requirements of the experiment, such as the need for ultra-sensitivity or high-throughput analysis. nih.govnih.gov

Nucleic Acid Labeling and Sequencing Methodologies

FTSC's reactivity with aldehydes also extends to the labeling of nucleic acids, particularly RNA, which can be chemically modified to introduce reactive aldehyde groups.

A well-established method for fluorescently labeling RNA at its 3'-end involves a two-step process utilizing FTSC. springernature.comnih.gov First, the 3'-terminal ribose of the RNA molecule is oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). springernature.comnih.gov This oxidation reaction opens the ribose ring and creates two reactive aldehyde groups at the 3'-terminus. nih.gov

Following the removal of the excess oxidant, this compound is added to the reaction mixture. springernature.com The thiosemicarbazide group of FTSC then forms a covalent bond with the newly formed aldehyde groups on the RNA, resulting in a stable, fluorescently labeled RNA molecule. springernature.comnih.gov This method is particularly useful for labeling short RNA molecules and provides an efficient and sensitive means for their detection in various applications. springernature.com

The 3'-end labeling of RNA with FTSC has been a foundational technique in the development of methods for sequencing small RNA molecules. caymanchem.com In one of the early approaches to small RNA sequencing, FTSC-labeled RNA fragments were separated based on their size using high-resolution denaturing polyacrylamide gel electrophoresis. caymanchem.com

This method allowed for the direct visualization of the RNA ladder on the gel under UV light, and the sequence could be read by identifying the fluorescent bands corresponding to the different-sized fragments. While this technique has largely been superseded by high-throughput sequencing technologies, it laid the groundwork for the analysis of small RNAs and demonstrated the utility of FTSC in nucleic acid research. caymanchem.com The principles of specific 3'-end labeling and separation by size remain relevant in various modern molecular biology techniques.

Investigation of RNA-Protein Interactions via Labeled Probes

The study of interactions between RNA and proteins is fundamental to understanding gene regulation and cellular function. This compound provides a non-radioactive method for labeling RNA probes to investigate these critical interactions.

The primary strategy involves the specific labeling of the 3'-end of an RNA molecule. This is achieved through a two-step chemical process. First, the 3'-terminal ribose of the RNA is oxidized using a gentle oxidizing agent, such as sodium periodate. nih.govsigmaaldrich.comspringernature.com This reaction specifically targets the vicinal hydroxyl groups of the ribose, converting it into a reactive dialdehyde (B1249045). researchgate.net In the second step, the aldehyde-reactive thiosemicarbazide group of FTSC is conjugated to the oxidized RNA, forming a stable thiosemicarbazone linkage. nih.govresearchgate.net

Once labeled, these fluorescent RNA probes are utilized in various binding assays. A prominent application is the Electrophoretic Mobility Shift Assay (EMSA), or gel-shift assay. nih.govsigmaaldrich.com In this technique, the FTSC-labeled RNA probe is incubated with a protein or a mixture of proteins. If a protein binds to the RNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel compared to the unbound RNA probe. The position of the fluorescently-labeled RNA can be visualized directly in the gel, allowing for the detection and characterization of RNA-protein binding. springernature.com This method offers a sensitive and efficient alternative to traditional radioactive labeling for studying the dynamics of RNA-protein interactions. researchgate.net

Carbohydrate and Glycoprotein (B1211001) Research

FTSC has proven to be an invaluable tool in glycobiology for the fluorescent tagging and subsequent analysis of carbohydrates and glycoproteins, from simple sugars to complex cell-surface structures.

Fluorescent Labeling of Saccharides, Oligosaccharides, and Polysaccharides

A simple and efficient one-pot strategy has been developed for the fluorescent labeling of various saccharides using FTSC. nih.gov This method targets the aldehyde group present at the reducing end of carbohydrates. The thiosemicarbazide moiety of FTSC reacts with this aldehyde to form a stable derivative, often via reductive amination. nih.gov This labeling procedure can be performed under mild conditions, which is crucial for preserving the native structure and function of the carbohydrate. researchgate.net

Research has shown that saccharides can be quantitatively labeled with FTSC, and the resulting conjugate retains the desirable fluorescence properties of the fluorescein (B123965) fluorophore. nih.gov Importantly, this labeling has been demonstrated to have minimal impact on the biological activity of polysaccharides, such as their anti-tumor properties, and shows low cytotoxicity, making it suitable for studies in living cells. nih.govresearchgate.net

Labeled MoleculeLabeling MethodKey FindingsReference
General SaccharidesOne-pot reductive aminationQuantitative labeling, stable derivative, preserved fluorescence (λex=495 nm, λem=517 nm). nih.gov
Pectin-derived Oligogalacturonic AcidFTSC labeling under mild, neutral conditionsAvoids lactone byproduct formation; labeled molecule is stable with low cytotoxicity. researchgate.net

Imaging of Cell-Surface Glycophorins and Mucin-Type O-Linked Glycoproteins (In Vitro Studies)

FTSC is effectively used as a fluorescent tag for labeling and imaging specific glycoproteins on the surface of cells. It has been applied to label cell-surface glycophorins, which are abundant sialoglycoproteins on red blood cells. sigmaaldrich.comadipogen.comchemodex.com

A particularly innovative application of FTSC is in the visualization of mucin-type O-linked glycoproteins in living cells. nih.gov Mucin-type O-glycosylation is a critical post-translational modification involved in numerous cellular processes, but its detection under physiological conditions is challenging. nih.govresearchgate.net A powerful strategy combines metabolic engineering with bioorthogonal chemistry. Cells are treated with an unnatural sugar analogue, such as a 2-keto version of N-acetylgalactosamine (GalNAc), which is metabolically incorporated into the O-linked glycans. nih.gov This introduces a reactive ketone group onto the cell surface glycoproteins. Subsequently, the cells are treated with FTSC, whose thiosemicarbazide group chemoselectively ligates with the engineered keto group. nih.gov This direct labeling strategy allows for the in situ imaging of mucin expression on living cells, such as CHO and HeLa cells, with high viability maintained after the labeling process. nih.gov

Target GlycoproteinCell TypeMethodOutcomeReference
Mucin-type O-linked glycoproteinsCHO, HeLaMetabolic labeling with a 2-keto GalNAc analogue, followed by chemical ligation with FTSC.Direct, in situ visualization of mucin expression on living cells. nih.gov
Cell-surface glycophorinsGeneralDirect labeling of cell-surface functional groups.Fluorescent tagging for localization and study. sigmaaldrich.comadipogen.com

Tracing Intracellular Transport and Distribution of Labeled Carbohydrates

The ability to fluorescently label carbohydrates with FTSC without significantly altering their function opens the door to tracking their journey within living cells. Once a saccharide or polysaccharide is tagged with FTSC, its uptake, transport, and subcellular localization can be monitored using fluorescence microscopy techniques like confocal microscopy. nih.govresearchgate.net

For instance, researchers have successfully imaged the transport of FTSC-labeled pectin-derived oligogalacturonic acid in living human colon adenocarcinoma (SW-620) and human liver cancer (HepG2) cells. researchgate.net This allows for the direct observation of how these functional carbohydrates are internalized and distributed, providing crucial insights into their molecular mechanisms of action, such as recognition, adhesion, and subsequent interactions within the cell. nih.govresearchgate.net This methodology is significant for elucidating the structure-activity relationships of functionally important carbohydrates. researchgate.net

General Biomolecule Labeling for Structural and Functional Investigations

The reactivity of FTSC extends beyond RNA and carbohydrates, making it a useful tool for labeling other biomolecules, particularly proteins, for a variety of biochemical applications.

Conjugation to Immunoglobulins and Other Protein Scaffolds

FTSC can be conjugated to proteins, including immunoglobulins (antibodies), to create fluorescently labeled reagents for immunoassays and other detection methods. eurogentec.com The thiosemicarbazide group of FTSC reacts with aldehydes and ketones. adipogen.comeurogentec.com While direct conjugation to native proteins can be challenging, FTSC can be coupled to the carboxylic acid groups of proteins (e.g., on aspartate or glutamate (B1630785) residues) using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). adipogen.com This reaction forms an amide bond, stably linking the fluorescein dye to the protein scaffold.

Although fluorescein isothiocyanate (FITC) is more commonly used for labeling primary amines on antibodies, FTSC provides an alternative chemistry for protein conjugation. drmr.comnih.govnih.gov FTSC-labeled immunoglobulins can be used in techniques like immunofluorescence to visualize the location of specific antigens in cells and tissues. Beyond antibodies, FTSC has been used to label a variety of other proteins and biomolecules to facilitate their detection and study. eurogentec.com

Enzyme-Oxidized Cellular Components Labeling

This compound (FTSC) serves as a crucial fluorescent probe for the labeling of cellular components that have been subjected to enzymatic or chemical oxidation. anaspec.com The fundamental principle of this application lies in the reactivity of the thiosemicarbazide group of FTSC towards aldehyde and ketone groups. sigmaaldrich.comsigmaaldrich.com These carbonyl functionalities are not naturally abundant on most cell surfaces but can be selectively generated on specific biomolecules, such as carbohydrates and proteins, through controlled oxidation.

The process often involves the use of an oxidizing agent, like sodium periodate (NaIO₄), which can gently oxidize cis-diols present in sialic acid residues of cell surface glycoproteins to create aldehydes. nih.gov This method provides a targeted way to introduce reactive sites for FTSC conjugation. Similarly, certain enzymes can be utilized to generate carbonyl groups on specific cellular targets. Once these reactive aldehydes or ketones are present, they can be covalently labeled with FTSC, which forms a stable thiosemicarbazone linkage. researchgate.net This reaction can be further stabilized by reduction with agents like sodium borohydride (B1222165) (NaBH₄). adipogen.comeurogentec.com

This labeling strategy is instrumental in various research areas. It has been employed for the fluorometric determination of protein carbonyl groups, which is a marker for oxidative stress, and for detecting oxidized proteins on polyacrylamide gels. anaspec.com Furthermore, it has been used to label a wide array of biomolecules, including sialylated glycoproteins, polysaccharides, and other carbonyl-containing molecules on the cell surface. adipogen.com The strong fluorescence of the fluorescein moiety allows for sensitive detection and visualization of these oxidized components, providing insights into processes like oxidative damage and glycoprotein distribution. sigmaaldrich.comsigmaaldrich.com

Cell Membrane and Cellular Dynamics Studies (In Vitro)

This compound is a valuable tool for in vitro studies of cell membranes and their dynamic processes due to its ability to specifically label cell surface molecules. adipogen.comchemodex.com As a cell-impermeant fluorescent probe, it selectively tags external functional groups, allowing researchers to investigate the topology and dynamics of membrane components without disrupting the intracellular environment. adipogen.com

A significant application of FTSC is in the study of protein lateral mobility within the red blood cell (RBC) membrane. sigmaaldrich.comsigmaaldrich.com Researchers have utilized FTSC to label cell-surface functional groups, particularly on proteins like glycophorin, to investigate how various physiological conditions affect membrane dynamics. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

One key area of investigation has been the effect of deoxygenation on the lateral mobility of membrane proteins. sigmaaldrich.com In these studies, FTSC is used to fluorescently tag RBC membrane proteins. Subsequently, a technique called Fluorescence Photobleaching Recovery (FPR) is employed. In FPR, a laser beam bleaches the fluorescence in a small, defined area of the cell membrane. The rate at which fluorescently-labeled proteins from the surrounding unbleached area diffuse into the bleached spot is then measured. This rate of fluorescence recovery provides a direct measure of the lateral diffusion coefficient of the labeled proteins. By comparing the mobility of FTSC-labeled proteins in oxygenated versus deoxygenated red blood cells, researchers can elucidate how changes in hemoglobin's oxygenation state influence the structural and dynamic properties of the cell membrane. sigmaaldrich.com

Table 1: Application of FTSC in Red Blood Cell Membrane Studies

Parameter Studied Methodology Target Molecule Key Finding Citation

Bioorthogonal labeling refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. FTSC is well-suited for this purpose due to the specific reactivity of its thiosemicarbazide group with aldehydes and ketones, which are considered bioorthogonal functional groups as they are largely absent from cell surfaces. sigmaaldrich.comnih.gov

One prominent bioorthogonal strategy involves a two-step process: metabolic engineering followed by chemical ligation. nih.gov

Metabolic Installation of a Bioorthogonal Handle: Cells are cultured with an unnatural sugar analog that contains a ketone group. The cell's metabolic machinery incorporates this sugar into cell surface glycoproteins, thereby displaying the ketone group on the cell surface. For instance, a 2-keto isostere of N-acetylgalactosamine (GalNAc) can be used to introduce keto groups into mucin-type O-linked glycoproteins. nih.gov

Chemoselective Ligation: The cells, now decorated with ketone groups, are treated with FTSC. The thiosemicarbazide moiety of FTSC specifically and covalently reacts with the ketone handle, resulting in the fluorescent labeling of the target glycoproteins. nih.gov

This approach has been successfully used to directly image the expression and distribution of mucin-type O-linked glycoproteins on living CHO and HeLa cells. nih.govresearchgate.net A key advantage of this method is its high specificity and the fact that it can be performed on living cells with high viability maintained. nih.gov Another bioorthogonal approach involves the mild periodate oxidation of cell surface sialic acids to generate aldehydes, which are then labeled with FTSC or other aminooxy/hydrazide probes. nih.gov These methods provide powerful platforms for probing glycoconjugates and other biomolecules in their native environment. nih.govnih.gov

Table 2: Bioorthogonal Labeling Strategies Using FTSC

Strategy Bioorthogonal Handle Installation Method Target Biomolecule Cell Types Citation
Metabolic Labeling Ketone Incubation with unnatural sugar (e.g., 2-keto Ac₄GalNAc analogue) Mucin-type O-linked glycoproteins CHO, HeLa nih.gov

Development and Characterization of Fluorescent Chemosensors Based on Fluorescein 5 Thiosemicarbazide

Principles of Fluorescent Chemosensor Design

The design of fluorescent chemosensors based on Fluorescein-5-thiosemicarbazide leverages the compound's inherent structural and photophysical properties. The fundamental principle involves the coupling of a recognition event (ion binding) to a change in the fluorescence output of the fluorescein (B123965) fluorophore. FTSC consists of two key functional domains: the fluorescein platform, which serves as the signaling unit, and the thiosemicarbazide (B42300) moiety, which acts as the ion recognition site (receptor).

The fluorescence of the fluorescein core is highly sensitive to its chemical environment. In its native state, FTSC exists in a dynamic equilibrium between a highly fluorescent "open" form and a non-fluorescent, lactone "closed" spirocyclic form. The design of chemosensors often exploits this equilibrium. The thiosemicarbazide group, with its nitrogen and sulfur donor atoms, can selectively bind to target analytes. This binding event can trigger a conformational change in the molecule, favoring the fluorescent open form and leading to a "turn-on" response.

Several photophysical mechanisms can be harnessed in the design of FTSC-based sensors:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the thiosemicarbazide group restricts the rotational freedom of the molecule or alters the electronic properties of the system in a way that enhances the fluorescence quantum yield.

Photoinduced Electron Transfer (PET): The thiosemicarbazide moiety can act as a PET donor, quenching the fluorescence of the excited fluorescein. Upon binding a target ion, the electron-donating ability of the receptor is diminished, which inhibits the PET process and restores fluorescence.

Intramolecular Charge Transfer (ICT): The interaction with an analyte can modify the electron density distribution within the sensor molecule, leading to a shift in the emission wavelength.

Reaction-Based Sensing (Chemodosimeters): In this approach, the analyte triggers an irreversible chemical reaction that transforms FTSC into a new, highly fluorescent product.

The selectivity of these sensors is determined by the affinity of the thiosemicarbazide binding pocket for specific ions, which can be tuned by modifying the chemical environment or by further functionalizing the FTSC molecule.

Metal Ion Sensing Architectures

The rich coordination chemistry of the thiosemicarbazide group, featuring both soft (sulfur) and hard (nitrogen) donor atoms, makes FTSC and its derivatives promising candidates for the detection of a variety of metal ions.

Chemodosimeter Design for Mercury (II) Ion Detection

Mercury (II) ions (Hg²⁺) are highly toxic heavy metal pollutants, and their detection is of significant environmental and health importance. The strong affinity of mercury for sulfur has been exploited in the design of chemodosimeters using thiosemicarbazide-based structures. While direct studies on FTSC are limited, analogous systems using fluorescein hydrazide have demonstrated the viability of this approach.

A chemodosimeter for Hg²⁺ was developed based on a fluorescein hydrazone derivative. In this system, the sensor is initially in a non-fluorescent spirocyclic form. The addition of Hg²⁺ catalyzes the hydrolysis of the hydrazone, releasing the highly fluorescent fluorescein hydrazide. This results in a significant "turn-on" fluorescence signal. A similar principle applies to thiosemicarbazide derivatives, where Hg²⁺ can promote the desulfurization of the thiourea (B124793) moiety, converting it to a 1,3,4-oxadiazole (B1194373) and triggering a change in fluorescence.

A chemosensor derived from fluorescein and 4-methylthiazole-5-carbaldehyde demonstrated high selectivity and sensitivity for Hg²⁺ ions in a water-DMSO mixture, with a detection limit of 0.23 µM. nih.gov This indicates the potential for FTSC-derived structures in mercury sensing.

Table 1: Performance of a Fluorescein-Derivative-Based Chemosensor for Mercury (II)

Parameter Value Reference
Analyte Hg²⁺ nih.gov
Detection Limit 0.23 µM nih.gov
Solvent System H₂O-DMSO nih.gov

Fluoroionophores for Iron (III) Ion Quantification

Iron (III) (Fe³⁺) is a crucial element in many biological processes, but its dysregulation is associated with several diseases. Fe³⁺ is a known fluorescence quencher due to its paramagnetic nature, making it a suitable target for "turn-off" fluorescent sensors.

While there is a lack of studies specifically using FTSC for Fe³⁺ detection, other thiosemicarbazide-based chemosensors have demonstrated this capability. For example, a coumarin-based thiosemicarbazide sensor (CEHC) was developed for the selective detection of Fe³⁺. The binding of Fe³⁺ to the oxygen and nitrogen atoms of the sensor led to fluorescence quenching, likely through a ligand-to-metal charge transfer (LMCT) mechanism. Siderophores, which are strong and selective ferric chelators, have also been functionalized with fluorophores to create highly sensitive Fe³⁺ probes. adipogen.com These examples highlight the suitability of the thiosemicarbazide functional group as a recognition unit for Fe³⁺, a principle that could be applied to FTSC-based designs.

Table 2: Characteristics of a Coumarin-Thiosemicarbazide Chemosensor for Iron (III)

Parameter Value Reference
Sensor (Z)-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazine-1-carbothioamide (CEHC)
Analyte Fe³⁺
Sensing Mechanism Fluorescence Quenching

Other Transition Metal Ion Complexation Studies

The thiosemicarbazide moiety has the potential to coordinate with a range of other transition metal ions, such as nickel (Ni²⁺) and cobalt (Co²⁺). Research on thiosemicarbazide-based Schiff-base chemosensors has shown colorimetric responses to both Ni²⁺ and Co²⁺ in aqueous solutions, with detection limits in the nanomolar range. researchgate.net A thesis from the University of Bath described an attempt to synthesize a bimodal imaging agent by reacting a derivative of FTSC with a tripodal ligand and subsequently with a zinc complex, indicating the potential for FTSC to form complexes with zinc. bath.ac.uk The broad coordination capability of the thiosemicarbazide group suggests that FTSC could be a versatile platform for developing sensors for various transition metals, although this remains a largely unexplored field of research.

Mechanisms of Fluorescence Modulation in Chemosensors (e.g., Spirolactam Ring Opening, Desulfurization)

The modulation of fluorescence in FTSC-based chemosensors is a consequence of specific chemical reactions between the sensor and the analyte. Two key mechanisms are often implicated: spirolactam ring opening and desulfurization.

The fluorescein molecule exists in a dynamic equilibrium between a fluorescent open quinoid form and a non-fluorescent closed spirolactam form. The introduction of certain analytes can trigger the opening of the spirolactam ring, leading to a significant enhancement of fluorescence. This "turn-on" mechanism is a common strategy in the design of fluorescent probes. For instance, the oxidative cleavage of a recognition group attached to the spirolactam ring by hypochlorite (B82951) can induce this transformation, resulting in a strong fluorescent signal. rsc.org

Another critical mechanism, particularly relevant for hypochlorite sensing with thiosemicarbazide-containing probes, is desulfurization. The thiocarbonyl group (C=S) of the thiosemicarbazide moiety can be oxidized by strong oxidizing agents like hypochlorite. This oxidative desulfurization process converts the thiosemicarbazide into a different functional group, such as a semicarbazide (B1199961) or other oxidized species. This chemical transformation alters the electronic properties of the molecule, often leading to a change in its fluorescence characteristics, which can be either quenching or enhancement depending on the specific molecular design. researchgate.net

Analytical Performance Evaluation: Selectivity, Sensitivity, and Detection Limits

The performance of a chemosensor is evaluated based on several key analytical parameters, including its selectivity, sensitivity, and limit of detection (LOD).

For hypochlorite detection, a novel acridine-thiosemicarbazide fluorescent sensor demonstrated high selectivity for ClO⁻ over a range of other reactive oxygen species and common anions. mdpi.comresearchgate.net The fluorescence of the probe was significantly quenched only in the presence of hypochlorite, with minimal interference from other species. The sensitivity of this sensor was determined by its detection limit, which was calculated to be 58.7 μM. mdpi.comresearchgate.net

The analytical performance of FTSC-based chemosensors for fluoride (B91410) has not been specifically reported. However, for related thiosemicarbazone chemosensors, high selectivity for fluoride has been observed. For example, acridine-based thiosemicarbazones showed a distinct response to fluoride ions with no significant interference from other common anions like acetate, bromide, and iodide. nih.govnih.gov

Analytical Performance of a Thiosemicarbazide-Based Fluorescent Sensor for Hypochlorite

ParameterValueReference
AnalyteHypochlorite (ClO⁻) mdpi.comresearchgate.net
Detection MechanismFluorescence Quenching
Limit of Detection (LOD)58.7 μM mdpi.comresearchgate.net
SelectivityHigh selectivity over other ROS and common anions

Selectivity of a Thiosemicarbazide-Based Fluorescent Sensor for Hypochlorite

Interfering SpeciesFluorescence ResponseReference
ClO⁻Significant Quenching
H₂O₂No significant change
ONOO⁻No significant change
·OHNo significant change
Other anionsNo significant change

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Fluorescence Spectroscopy for Conjugate and Probe Analysis

Fluorescence spectroscopy is a cornerstone technique for analyzing FTSC and its conjugates. It provides essential information on the probe's performance, including its optimal excitation and emission wavelengths, fluorescence efficiency, and its response to binding events.

Determination of Excitation and Emission Maxima

The excitation (λex) and emission (λem) maxima are fundamental spectral properties of any fluorophore. For FTSC, these values are typically determined in a buffered solution to ensure a stable pH, as the fluorescence of the fluorescein (B123965) moiety is pH-sensitive. The spectral characteristics of FTSC are very similar to its well-known counterpart, Fluorescein isothiocyanate (FITC), making it compatible with common fluorescence instrumentation. sigmaaldrich.comnih.gov In a standard buffer of 0.1 M Tris at pH 9.0, FTSC exhibits an excitation maximum of approximately 492 nm and an emission maximum of around 516 nm. sigmaaldrich.comadipogen.comchemodex.com Other studies have reported slightly different values, such as an excitation peak at 495 nm and an emission peak at 517 nm, which can be attributed to different solvent environments or instrumentation.

The consistency of these spectral properties is advantageous, as FTSC conjugates, for instance with glycoproteins, exhibit very similar fluorescence spectra. nih.gov This allows for the use of standard filter sets and laser lines designed for fluorescein-based probes.

Table 1: Excitation and Emission Maxima of Fluorescein-5-thiosemicarbazide An interactive table showing the reported excitation and emission wavelengths for FTSC under various conditions.

Excitation Maxima (λex) Emission Maxima (λem) Buffer/Solvent Conditions Reference(s)
492 nm 516 nm 0.1 M Tris, pH 9.0 sigmaaldrich.comadipogen.comchemodex.com
495 nm 517 nm Not Specified

Quantum Yield Analysis in Application Contexts

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a fluorescent probe as it results in a brighter signal and greater sensitivity. For the parent fluorophore, fluorescein, the quantum yield is known to be very high, with a reported value of 0.925 in 0.1 N NaOH solution. nih.gov

While specific, peer-reviewed quantum yield values for FTSC itself are not widely published, its strong fluorescence properties are consistently noted. sigmaaldrich.comsigmaaldrich.com The quantum yield of a fluorophore can be significantly influenced by its local environment. For example, factors such as solvent polarity, pH, and covalent attachment to a biomolecule can alter the quantum yield. sigmaaldrich.com Studies on other fluorophores have shown that switching from H2O to D2O as a solvent can increase fluorescence quantum yields by reducing deactivation processes mediated by water's vibrational overtones. researchgate.net Therefore, when using FTSC in application contexts, it is understood that its fluorescence efficiency may change upon conjugation, and this change itself can be an indicator of a successful labeling reaction.

Fluorescence Quenching and Enhancement Studies in Binding Interactions

Changes in fluorescence intensity, either quenching (decrease) or enhancement (increase), upon binding to a target molecule are highly valuable characteristics for a probe. These changes can be used to monitor binding events in real-time.

Fluorescence quenching can occur through various mechanisms, including interactions with specific amino acid residues (e.g., tryptophan) when the fluorophore is bound to a protein. nih.gov Conversely, fluorescence enhancement is often observed when a probe moves from an aqueous environment to a more rigid, hydrophobic binding pocket, or when a specific intramolecular quenching mechanism is disrupted upon binding.

A relevant example of this principle is seen with a novel isatin-fluorescein conjugate designed to detect aminoimidazole ribonucleotide (AIR). nih.gov In its free form, the fluorescence of the fluorescein moiety is believed to be quenched through an intramolecular interaction with the isatin (B1672199) group. nih.gov When the conjugate reacts with its target, AIR, this intramolecular interaction is broken, leading to a significant increase in the fluorescence signal. nih.gov This type of "turn-on" fluorescence response is highly desirable for developing sensitive assays. Similar principles apply to FTSC; changes in its fluorescence upon reacting with aldehydes or ketones on biomolecules can provide information about the binding event and the local environment of the labeled site.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed chemical structure of molecules. For FTSC, NMR is used by manufacturers to confirm the identity of the compound and to assess its purity, with commercial batches often specified at ≥97% purity by NMR. adipogen.comchemodex.comvwr.com

In research applications, NMR is crucial for the structural elucidation of FTSC derivatives after they have been conjugated to other molecules. The synthesis of new thiosemicarbazone ligands, which share the core reactive group of FTSC, is routinely characterized using techniques including ¹H-NMR, ¹³C-NMR, and mass spectrometry. orientjchem.org

When FTSC is reacted with a biomolecule, such as a carbohydrate or a peptide containing a carbonyl group, NMR spectroscopy can confirm the formation of the covalent thiosemicarbazone linkage. This is achieved by:

Observing the disappearance of the signals corresponding to the aldehyde or ketone proton/carbon on the target molecule and the hydrazide protons of FTSC.

Identifying new signals corresponding to the newly formed C=N bond of the thiosemicarbazone.

Analyzing shifts in the chemical environment of protons and carbons near the reaction site on both the fluorescein core and the target biomolecule.

For example, the proton NMR spectrum of a newly synthesized thiosemicarbazone would show characteristic signals for the aromatic protons of the fluorescein backbone, the NH protons, and the protons of the molecule it has reacted with, confirming the structure of the conjugate. orientjchem.org

Mass Spectrometry (MS) for Characterization of Labeled Biomolecules and Conjugates

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of molecules. It is widely used to confirm the successful labeling of biomolecules with FTSC.

In a study involving the labeling of pectin-derived oligogalacturonic acid (GalA₅), Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) were used to demonstrate that the carbohydrate could be quantitatively labeled with FTSC. researchgate.net The mass spectra would clearly show a peak corresponding to the mass of the original biomolecule plus the mass of one FTSC molecule (421.43 g/mol ), minus the mass of a water molecule lost during the condensation reaction. This provides unambiguous evidence of covalent conjugation.

LC-MS/MS for Protein Carbonylome Identification

One of the key applications of FTSC is in the detection of protein carbonylation, a marker of oxidative stress where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. nih.gov Identifying the specific proteins that are carbonylated and the exact locations of these modifications is the goal of "protein carbonylome" studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technology for this type of in-depth proteomic analysis. brandeis.edu

The general workflow for identifying the protein carbonylome using an FTSC-based approach involves several steps:

Labeling: Proteins extracted from a biological sample are treated with FTSC, which specifically reacts with the protein carbonyls.

Proteolysis: The FTSC-labeled protein mixture is digested into smaller peptides using a protease, such as trypsin.

LC Separation: The complex mixture of peptides is separated using microcolumn reversed-phase liquid chromatography. brandeis.edu

MS and MS/MS Analysis: The separated peptides are introduced into a mass spectrometer. The instrument first measures the mass of the intact peptides (MS scan). It then selects specific peptides (including those labeled with FTSC, which are identifiable by their specific mass) and fragments them to produce a tandem mass spectrum (MS/MS scan). brandeis.edunih.gov

Database Searching: The acquired tandem mass spectra, which contain fragmentation information, are searched against a protein sequence database. brandeis.edu The fragmentation pattern allows for the determination of the peptide's amino acid sequence and, crucially, the precise location of the FTSC modification on a specific amino acid residue.

While FTSC-based assays for total protein carbonyls exist, the direct identification of specific sites by LC-MS/MS is a more advanced application. nih.gov The methodology is analogous to other chemoselective probe strategies, such as those using biotin (B1667282) hydrazide or other chromophore-conjugated probes for MS detection. nih.govnih.gov This powerful approach enables researchers to move beyond simply quantifying total protein damage to identifying the specific molecular targets of oxidative stress within the cell.

Electrophoretic Techniques for Separation and Visualization

This compound (FTSC) serves as a valuable fluorescent probe in electrophoretic methods due to its ability to covalently bind to specific functional groups on biomolecules, enabling their sensitive detection. sigmaaldrich.comsigmaaldrich.com Its thiosemicarbazide (B42300) group exhibits an intrinsic reactivity towards aldehyde and ketone groups, forming stable thiosemicarbazone or hydrazone linkages. sigmaaldrich.comcsic.es This reactivity is exploited to tag proteins and nucleic acids prior to or during electrophoretic separation.

Polyacrylamide Gel Electrophoresis (PAGE) and 2D Gel Electrophoresis

FTSC is prominently used in Polyacrylamide Gel Electrophoresis (PAGE) and two-dimensional gel electrophoresis (2D-GE) for the detection and quantification of carbonylated proteins, which are biomarkers of oxidative stress. researchgate.netaston.ac.uk This technique provides an alternative to the traditional 2,4-dinitrophenyl hydrazine (B178648) (DNPH)-based immunological detection. researchgate.netaston.ac.uk The methodology involves the derivatization of carbonyl groups on proteins with FTSC, which spontaneously forms a covalent hydrazone linkage. csic.es The FTSC-labeled proteins are then separated from the free, unreacted probe via SDS-PAGE or 2D-GE. csic.esresearchgate.net A significant advantage of this approach is that the excess FTSC reagent is effectively removed during the electrophoretic run, preventing interference with subsequent quantification. csic.esaston.ac.uk

This FTSC-based proteomics approach allows for the detection, isolation, and relative quantification of the "carbonylome"—the subset of carbonylated proteins within a complex biological sample. csic.es Following separation on 2D gels, the fluorescently tagged protein spots can be visualized under UV light and identified using mass spectrometry (LC-MS/MS). csic.es This method has been successfully applied to evaluate protein carbonylation in diverse biological samples, including animal tissues like plasma, liver, and kidney. csic.es

Beyond proteomics, FTSC is utilized for sequencing small RNA molecules on polyacrylamide gels. caymanchem.comresearchgate.net In this application, the 3'-terminus of the RNA is oxidized with sodium periodate (B1199274) to create a dialdehyde (B1249045), which then reacts with FTSC. researchgate.net The fluorescently labeled RNA can be partially degraded and the resulting fragments are fractionated by PAGE. The sequence can then be determined by visualizing the fluorescent bands. researchgate.net

Application AreaTarget MoleculeKey Methodological StepsPurposeReferences
Proteomics Carbonylated Proteins1. Labeling of protein carbonyls with FTSC. 2. Separation of labeled proteins by 1D or 2D-PAGE. 3. UV visualization of fluorescent spots. 4. Identification by LC-MS/MS.Detection and quantification of protein oxidation; identification of specific oxidized proteins. csic.esresearchgate.netaston.ac.uk
Nucleic Acid Analysis Small RNA1. Oxidation of RNA 3'-terminus with sodium periodate. 2. Labeling of resulting dialdehyde with FTSC. 3. Enzymatic partial degradation. 4. Separation of fragments by PAGE.Fluorescence-based sequencing of small RNAs. caymanchem.comresearchgate.net

Advanced Microscopy Techniques

The strong fluorescence of FTSC makes it an ideal probe for various advanced microscopy applications, enabling the visualization and analysis of molecular and cellular processes in situ. sigmaaldrich.com Its spectral properties are highly compatible with the argon lasers frequently used in modern fluorescence instruments, such as confocal microscopes and flow cytometers. researchgate.netsigmaaldrich.com

Confocal Laser Scanning Microscopy for Cellular Imaging

Confocal laser scanning microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. FTSC is extensively used as a fluorescent tag in CLSM to image specific molecules within living and fixed cells. researchgate.netresearchgate.netoup.com

A primary application of FTSC in CLSM is the imaging of glycoproteins and polysaccharides. researchgate.net Since these molecules may not be inherently fluorescent, a chemical labeling strategy is employed. This often involves two steps: first, generating reactive aldehyde or ketone groups on the target glycoconjugates, and second, selectively ligating FTSC to these groups. researchgate.netoup.com Aldehydes can be created on cell surface sialic acid residues through mild oxidation with sodium periodate. oup.comoup.comscielo.br Alternatively, cells can be metabolically engineered by incubating them with an unnatural sugar containing a keto group, which is then incorporated into cellular glycoproteins. researchgate.netnih.gov The subsequent reaction with FTSC allows for direct visualization of mucin-type O-linked glycoproteins and sialylated glycoproteins on various cell lines, including CHO, HeLa, and SGC7901. researchgate.netoup.comnih.gov

This technique has also been used to study the transport of polysaccharides in living cells and to analyze the cell surface during host-parasite interactions. researchgate.netscielo.br For instance, researchers have used FTSC to label the surface of host cells to follow the fate of the plasma membrane during the invasion by parasites like Trypanosoma cruzi. scielo.br

Research ObjectiveCell Line(s)Labeling StrategyMicroscopy SystemReferences
Imaging Sialylated Glycoproteins SGC7901Mild periodate oxidation (1 mM NaIO₄) followed by FTSC ligation (100 µM).Fluoview FV1000 Confocal Microscope oup.comoup.com
Visualizing Mucin-Type O-Glycoproteins CHO, HeLaMetabolic labeling with a 2-keto Ac₄GalNAc analogue, followed by FTSC ligation.Confocal Laser Microscopy researchgate.netnih.gov
Tracking Polysaccharide Transport SW-620, HepG2Labeling of pectin-derived oligogalacturonic acid with FTSC.Confocal Laser Scanning Microscope researchgate.net
Analyzing Host-Parasite Interaction Macrophages, Vero CellsPeriodate oxidation of cell surface followed by FTSC labeling.Confocal Laser Scanning Microscope scielo.br

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a technique used to rapidly analyze the physical and chemical characteristics of single cells as they pass through a laser beam. When combined with fluorescent probes like FTSC, it becomes a powerful tool for quantitative analysis of cell populations. oup.comvincibiochem.it

In studies of cell surface glycoproteins, flow cytometry is frequently used to complement confocal microscopy by providing robust quantitative data. oup.comoup.com After labeling cell surface molecules such as sialylated glycoproteins with FTSC, the fluorescence intensity of thousands of individual cells can be measured. oup.com This allows for the precise quantification of the expression levels of these molecules. For example, researchers have used this method to compare the levels of sialylation on different tumor cell lines (SGC7901, MG63, HeLa) versus normal cell lines (GES-1), revealing significantly higher fluorescence signals on the tumor cells. oup.com

The mean fluorescence intensity (MFI) is a key parameter derived from these experiments, providing a numerical value for the abundance of the labeled target. oup.comcore.ac.uk Flow cytometry has also been employed to optimize the FTSC labeling protocol itself, by measuring the change in MFI after varying reaction times. oup.comoup.com Furthermore, it can be combined with quenching agents like trypan blue to differentiate between FTSC-labeled probes that are merely adhering to the cell surface and those that have been internalized by the cell. core.ac.uk

Study FocusCell LinesQuantitative MeasurementKey FindingReferences
Quantification of Sialylation SGC7901, MG63, HeLa, GES-1Mean Fluorescence Intensity (MFI)Tumor cells displayed significantly higher MFI (e.g., 317.8 for HeLa) compared to normal cells (MFI = 51.2 for GES-1). oup.com
Optimization of FTSC Ligation SGC7901MFI at different reaction timesFluorescence intensity increased up to 40 minutes of reaction time, indicating optimal labeling duration. oup.comoup.com
Cellular Uptake of Nanogels A549MFI with and without Trypan Blue quenchingAllowed for distinction between internalized and surface-adhering FTSC-labeled hyaluronic acid nanogels. core.ac.uk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the kinetic and thermodynamic stability, molecular interactions, and electronic and optical properties of molecular systems. nih.gov For thiosemicarbazide (B42300) derivatives, DFT calculations are instrumental in elucidating the relationship between molecular structure and reactivity.

Research on various thiosemicarbazide derivatives demonstrates that DFT can be used to optimize molecular geometry and calculate a range of quantum chemical descriptors. nih.govnih.gov These calculations help in understanding the stability, chemical reactivity, and structural properties of the target molecules. nih.gov Key parameters derived from DFT studies on related thiosemicarbazide compounds, which would be applicable to FTSC, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. scispace.com

Furthermore, DFT is employed to analyze the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov For thiosemicarbazide derivatives, the distribution of electron density in the frontier molecular orbitals is crucial for understanding their reaction mechanisms. For instance, while the HOMO might not always pinpoint the reactive region, orbitals like HOMO-1 can show a large electron density distribution on the sulfur and nitrogen atoms, indicating their role in chemical reactions. scispace.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to examine the nature and stability of intramolecular hydrogen bonds, which often play a key role in determining the biological profile of this class of compounds. nih.gov

Table 1: Key Parameters from DFT Calculations on Thiosemicarbazide Derivatives

Calculated Parameter Significance and Insights
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions.
Natural Bond Orbital (NBO) Analysis Investigates intramolecular and intermolecular bonding, donor-acceptor interactions, and charge transfer. nih.gov
Global Reactivity Indices Includes electronegativity, chemical potential, and global hardness/softness to understand overall reactivity. scispace.com

Although specific DFT studies focusing exclusively on FTSC are not prevalent in the reviewed literature, the established methodologies applied to analogous thiosemicarbazide structures provide a clear framework for how such an investigation would yield mechanistic insights into its reactivity and electronic behavior.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as FTSC, interacts with a target macromolecule, typically a protein or nucleic acid. Docking predicts the preferred orientation of the ligand when bound to the target, while MD simulations provide insights into the stability and dynamics of the ligand-target complex over time.

FTSC is known to function as a fluorescent probe that reacts with aldehyde and ketone groups present on various biomolecules, including saccharides and proteins. medchemexpress.comsigmaaldrich.com It has been successfully used to image mucin-type O-linked glycoproteins and polysaccharides within living cells. nih.govresearchgate.net This function is predicated on a direct ligand-target interaction.

Molecular docking studies on other thiosemicarbazide derivatives have been used to elucidate their binding modes with specific biological targets. For example, docking studies of quinoline-based thiosemicarbazide derivatives with the InhA enzyme, a key target in Mycobacterium tuberculosis, revealed the formation of hydrogen bonds between the thiosemicarbazide functional group and amino acid residues like Met199 in the active site. nih.gov Similarly, docking has been used to evaluate the binding interactions between thiosemicarbazide-copper complexes and Human Peroxiredoxin 2. nih.gov These studies demonstrate the capability of docking to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For FTSC, molecular docking and dynamics simulations could be employed to:

Model the interaction of the thiosemicarbazide moiety with the carbonyl groups on target glycoproteins.

Determine the binding affinity and specificity of FTSC for different types of carbonyl-containing biomolecules.

Analyze the conformational changes in both FTSC and the target molecule upon binding.

Investigate the stability of the resulting thiosemicarbazone linkage in a biological environment.

Table 2: Application of Molecular Docking to Thiosemicarbazide Derivatives

Compound Class Biological Target Key Findings from Docking Reference
Quinoline-thiosemicarbazide derivatives InhA enzyme (M. tuberculosis) Hydrogen bond formation between the thiosemicarbazide nitrogen and the Met199 residue of the enzyme. nih.gov
Thiosemicarbazide-Cu(II) complexes Human Peroxiredoxin 2 Evaluation of binding interactions to understand antioxidant activity. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting the spectroscopic properties and reaction pathways of molecules. Time-dependent density functional theory (TD-DFT) is a common approach used to calculate the electronic excited states of molecules, allowing for the prediction of absorption (UV-Vis) and emission (fluorescence) spectra. semanticscholar.org

The fluorescent properties of FTSC are central to its application as a probe. Experimentally, FTSC exhibits an excitation maximum (λex) at approximately 492 nm and an emission maximum (λem) at around 516 nm in a basic buffer (0.1 M Tris, pH 9.0). sigmaaldrich.comsigmaaldrich.comadipogen.com Computational studies on similar dye molecules have shown that TD-DFT calculations can accurately predict these spectroscopic features. semanticscholar.org The calculations involve determining the energy difference between the ground state and various excited states, with the transition between the HOMO and LUMO often corresponding to the primary absorption band. semanticscholar.orgmdpi.com Such calculations could confirm the electronic transitions responsible for the characteristic fluorescence of FTSC.

The primary reaction pathway for FTSC involves the condensation of its thiosemicarbazide group with an aldehyde or ketone on a target molecule to form a stable thiosemicarbazone (a type of Schiff base). researchgate.netfishersci.ie This reaction is typically carried out under mild and neutral conditions. researchgate.net The hydrazone linkage can be further stabilized by reduction with agents like sodium borohydride (B1222165) (NaBH₄). fishersci.ie Theoretical calculations can model this reaction pathway by:

Calculating the geometries and energies of the reactants, transition states, and products.

Determining the activation energy barriers to understand the reaction kinetics.

Investigating the influence of the solvent and pH on the reaction mechanism.

Table 3: Spectroscopic Properties of Fluorescein-5-thiosemicarbazide

Property Experimental Value Theoretical Prediction Method
Excitation Maximum (λex) ~492 nm Time-Dependent DFT (TD-DFT)
Emission Maximum (λem) ~516 nm TD-DFT (following excited-state geometry optimization)
Reaction Pathway Condensation with aldehydes/ketones to form thiosemicarbazones. DFT calculation of reaction coordinates and transition states.

By correlating theoretical predictions with experimental data, a more complete understanding of the photophysical behavior and chemical reactivity of this compound can be achieved.

Challenges and Future Directions in Academic Research of Fluorescein 5 Thiosemicarbazide

Limitations of Existing Labeling and Sensing Methodologies

The primary method for FTSC bioconjugation relies on the reaction of its thiosemicarbazide (B42300) group with aldehydes and ketones to form a Schiff base, which can then be stabilized through reduction. fishersci.eseurogentec.comadipogen.com While effective, this approach has inherent limitations.

Target Molecule Constraints: The requirement for an aldehyde or ketone group restricts the range of biomolecules that can be directly labeled. Many biological macromolecules lack these functional groups, necessitating prior chemical or enzymatic modification, which can be complex and may perturb the native structure and function of the target. For instance, labeling short RNA molecules with FTSC requires an initial oxidation step to generate an aldehyde group at the 3'-terminus. springernature.com

Reaction Stability and Efficiency: The hydrazone bond formed between FTSC and aldehydes can be less stable than that formed with ketones. eurogentec.com To achieve a stable linkage, a subsequent reduction step using agents like sodium borohydride (B1222165) is often necessary. eurogentec.comadipogen.com This multi-step process can complicate labeling protocols and potentially introduce artifacts. The efficiency of the labeling reaction can also be influenced by factors such as pH and temperature, requiring careful optimization for each specific application. nih.gov

Indirect Sensing Mechanisms: For many sensing applications, the fluorescence of FTSC itself is not directly modulated by the analyte of interest. Instead, it serves as a reporter tag in assays where the primary recognition event is separate from the fluorescence signal generation. This indirect approach can sometimes be less sensitive or specific than a direct "turn-on" or "turn-off" fluorescence response.

Strategies for Enhancing Photostability and Quantum Yield in Complex Environments

A significant challenge for many fluorescent probes, including FTSC, is maintaining their optical performance in complex biological environments. Like its parent compound fluorescein (B123965), FTSC is susceptible to photobleaching and its quantum yield can be influenced by the local microenvironment. rsc.orgresearchgate.net

Photobleaching: Fluorescein is known to undergo relatively rapid photobleaching upon prolonged exposure to light, which can limit its utility in long-term imaging experiments. rsc.orgresearchgate.net Strategies to enhance photostability are a key area of research. One approach involves structural modification of the fluorescein core. For example, the introduction of fluorine atoms, as in Oregon Green, has been shown to improve photostability. rsc.org

Quantum Yield in Biological Milieu: The fluorescence quantum yield of fluorescein derivatives can be sensitive to solvent polarity, pH, and the presence of quenchers. rsc.orgmdpi.com In cellular environments, interactions with biomolecules can lead to fluorescence quenching, reducing the signal-to-noise ratio. mdpi.com Research is focused on developing FTSC analogues with more robust photophysical properties that are less susceptible to environmental effects. This includes the synthesis of derivatives with substituents that shield the fluorophore from quenchers or reduce non-radiative decay pathways. nih.govresearchgate.net

PropertyFluorescein (Dianion in 0.1 N NaOH)Note
Fluorescence Quantum Yield (Φf)~0.90 - 0.925Can be lower in other environments or when derivatized. rsc.orgnih.gov
Photobleaching Quantum Yield (Φbl)3 × 10⁻⁵ in waterIndicates susceptibility to photodegradation. rsc.org

Exploration of Novel Bioconjugation Chemistries and Target Specificities

To overcome the limitations of aldehyde and ketone-based labeling, researchers are exploring new bioconjugation strategies for FTSC and its derivatives.

Expanding the Chemical Toolbox: A major goal is to develop FTSC variants that can react with other functional groups found in biomolecules, such as amines, thiols, or carboxylates, through more efficient and specific chemistries. This could involve modifying the thiosemicarbazide moiety or introducing new reactive groups onto the fluorescein scaffold. For example, coupling to carboxylic acids of proteins can be achieved using water-soluble carbodiimides like EDAC. adipogen.com

Bioorthogonal Chemistry: The integration of bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, represents a promising future direction. For instance, developing FTSC derivatives that can participate in click chemistry reactions, such as the azide-alkyne cycloaddition, would significantly expand their targeting capabilities. nih.govresearchgate.net

Enhanced Target Specificity: Current applications often rely on the general reactivity of FTSC with classes of molecules, such as carbonylated proteins or cell-surface glycoproteins. caymanchem.comsigmaaldrich.com Future research aims to develop FTSC-based probes with higher specificity for individual biomolecules. This could be achieved by attaching FTSC to a ligand that binds to a specific protein or receptor, thereby directing the fluorescent label to a precise location within a cell or tissue.

Integration with Microfluidic and High-Throughput Screening Platforms

The compatibility of FTSC with standard fluorescence detection methods makes it well-suited for integration into modern analytical platforms. nih.govnih.gov

Microfluidics: Microfluidic "lab-on-a-chip" systems offer numerous advantages for biological analysis, including reduced sample and reagent volumes, faster reaction times, and the ability to create controlled microenvironments. nih.gov Fluorescein derivatives have already been successfully incorporated into microfluidic devices for applications such as pH monitoring in biofilms. nih.gov The use of FTSC in such platforms could enable highly sensitive and localized detection of its target molecules in real-time.

High-Throughput Screening (HTS): HTS is a cornerstone of drug discovery and involves the rapid testing of large numbers of compounds. nih.gov Fluorescence-based assays are widely used in HTS due to their sensitivity and amenability to automation. FTSC's strong fluorescence and compatibility with common instrumentation make it an excellent candidate for developing HTS assays to screen for inhibitors of enzymes that produce or modify aldehydes and ketones on their substrates.

Development of Smart Probes for Multi-Analyte Detection and Responsive Systems

A key frontier in probe development is the creation of "smart" probes that can sense and report on their environment in a dynamic and specific manner.

Responsive Probes: The inherent pH sensitivity of the fluorescein core provides a foundation for developing responsive probes. researchgate.netnih.govnih.gov Future work could focus on creating FTSC-based probes that exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon binding to a specific target molecule. This would enable direct, "turn-on" or ratiometric sensing, providing a more robust and quantitative readout. An example of this concept is the development of self-reporting H₂S donors based on fluorescein, where fluorescence is restored upon reaction with thiols. mdpi.com

Multi-Analyte Detection: The ability to simultaneously detect multiple analytes in a single sample is crucial for understanding complex biological processes. One approach to achieve this is through the development of FTSC-based probes with distinct spectral properties or by combining FTSC with other fluorophores in Förster Resonance Energy Transfer (FRET) pairs.

Long-Lifetime Probes: The development of fluorescein derivatives with thermally activated delayed fluorescence (TADF) offers exciting possibilities. rsc.org These probes have significantly longer fluorescence lifetimes than conventional fluorophores, which can be exploited for time-gated imaging to reduce background autofluorescence and enhance detection sensitivity. rsc.org Integrating these properties into FTSC would represent a significant advancement for its application in complex biological imaging.

Q & A

Basic: What is the chemical mechanism underlying FTSC’s ability to label aldehydes/ketones in biomolecules?

FTSC reacts with aldehyde or ketone groups via its hydrazide moiety to form a reversible Schiff base. This intermediate is stabilized by reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), converting it into a stable amine derivative . For example, in glycoprotein imaging, FTSC labels mucin-type O-linked glycans by targeting keto-sugar modifications on proteins .

Basic: How should FTSC stock solutions be prepared to ensure optimal labeling efficiency?

FTSC is soluble in dimethylformamide (DMF) or aqueous buffers (pH > 7.0). Dissolve FTSC in DMF as a concentrated stock (e.g., 10 mM) and dilute into reaction buffers to avoid organic solvent interference. Protect solutions from light to prevent photodegradation of the fluorescein moiety . For live-cell applications, use phosphate-buffered saline (PBS, pH 7.4) to maintain physiological conditions .

Advanced: How can FTSC labeling be optimized for live-cell imaging of mucin-type O-linked glycoproteins?

Key parameters include:

  • pH control : Maintain neutral pH (7.0–7.4) to balance Schiff base formation and cell viability .
  • Reaction time : Short incubation periods (30–60 minutes) minimize cytotoxicity .
  • Reducing agents : Post-labeling treatment with NaCNBH₃ (1–5 mM) stabilizes the Schiff base without altering cellular redox states .
  • Specificity controls : Pre-treat cells with periodate to oxidize sugars or use competing aldehydes (e.g., glyceraldehyde) to confirm signal specificity .

Advanced: What experimental steps address low labeling efficiency in FTSC-based assays?

  • Check pH : Ensure reaction buffers are ≥ pH 7.0 to enhance hydrazide reactivity .
  • Avoid light exposure : Protect FTSC and labeled samples from light to prevent fluorescence quenching .
  • Use carbodiimide crosslinkers : For carboxylate-containing targets (e.g., proteins), pre-activate with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate covalent conjugation .
  • Validate target availability : Confirm the presence of aldehydes/ketones via independent methods (e.g., borohydride reduction controls) .

Advanced: How can FTSC-labeled proteins be analyzed using SDS-PAGE and fluorescence detection?

  • Sample preparation : Resuspend labeled proteins in Laemmli buffer without β-mercaptoethanol to preserve fluorescein fluorescence .
  • Gel electrophoresis : Use 12% SDS-PAGE and transfer to PVDF membranes for western blotting.
  • Detection : Image fluorescein directly using a Typhoon scanner (ex/em: 488/520 nm) or anti-fluorescein antibodies for enhanced sensitivity . Include unlabeled controls to distinguish specific signals .

Basic: What are the primary applications of FTSC in glycobiology research?

FTSC is widely used to:

  • Image O-linked glycoproteins : Directly label mucin-type glycans on living cells via their 2-keto sugar modifications .
  • Track polysaccharide transport : Label pectin-derived oligogalacturonic acids (GalA5) for confocal microscopy in plant cells .
  • Study extracellular matrix dynamics : Monitor glycosaminoglycan turnover in real-time .

Advanced: How is FTSC employed in RNA sequencing and structural analysis?

  • 3’-end oxidation : Treat RNA with sodium periodate (NaIO₄) to generate dialdehydes at the 3’ terminus .
  • Conjugation : Incubate oxidized RNA with FTSC (150 μM) at 37°C for 3 hours to form thiosemicarbazone adducts .
  • Electrophoresis : Resolve labeled RNA on denaturing polyacrylamide gels (15%) and visualize via UV transillumination. This method avoids radioactive labeling and enables safe sequencing of small RNAs .

Advanced: How can non-specific binding of FTSC be distinguished from target-specific signals?

  • Competitive inhibition : Co-incubate with excess unlabeled hydrazide (e.g., adipic acid dihydrazide) to block non-specific sites .
  • Enzymatic controls : Treat samples with glycosidases (e.g., O-glycosidase) to cleave glycans and verify signal loss .
  • Mass spectrometry validation : Use LC-MS or ESI-MS to confirm molecular weight shifts corresponding to FTSC adducts .

Basic: What are the limitations of FTSC in cell-impermeant applications?

FTSC is membrane-impermeable, restricting its use to extracellular or surface-exposed targets. For intracellular labeling, employ membrane-permeable derivatives (e.g., acetoxymethyl esters) or electroporation to introduce FTSC .

Advanced: How does FTSC compare to FITC for protein labeling?

  • Specificity : FTSC targets aldehydes/ketones, while FITC reacts with primary amines (e.g., lysine residues) .
  • Stability : FTSC’s thiosemicarbazone linkage is more stable under reducing conditions than FITC’s thiourea bond .
  • Applications : FITC is preferred for general protein tagging, whereas FTSC excels in glycan-specific imaging .

Advanced: What statistical methods are recommended for quantifying FTSC-based fluorescence data?

  • Normalization : Express fluorescence intensity relative to internal controls (e.g., DAPI for nuclear staining) .
  • Statistical tests : Use ANOVA with post-hoc Scheffé tests for normally distributed data or non-parametric Kruskal-Wallis tests for skewed distributions .
  • Imaging analysis : Quantify region-of-interest (ROI) signals using ImageJ or Fiji, applying background subtraction (e.g., rolling ball radius) .

Advanced: How can FTSC be used to study protein carbonylation in oxidative stress assays?

  • Carbonylation detection : Incubate oxidized proteins (e.g., superoxide dismutase) with FTSC (1 mM) in phosphate buffer (pH 6.0) to form stable adducts .
  • Fluorescence quantification : Measure emission at 520 nm and correlate with carbonyl content via standard curves (e.g., using oxidized BSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.